Furo[2,3-b]furan, hexahydro-2-(1-methylethyl)-, (2alpha,3aba,6aba)-(9CI)
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Overview
Description
Furo[2,3-b]furan, hexahydro-2-(1-methylethyl)-, (2alpha,3aba,6aba)- (9CI) is a heterocyclic organic compound with the molecular formula C9H16O2 . This compound is characterized by its unique structure, which includes a furan ring fused with another furan ring, making it a part of the furofuran family. It is primarily used in research and experimental applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furo[2,3-b]furan, hexahydro-2-(1-methylethyl)-, (2alpha,3aba,6aba)- (9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a diene and a dienophile in a Diels-Alder reaction, followed by hydrogenation to achieve the hexahydro form . The reaction conditions often require a catalyst, such as palladium on carbon, and a hydrogen source, such as hydrogen gas, under elevated pressure and temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Furo[2,3-b]furan, hexahydro-2-(1-methylethyl)-, (2alpha,3aba,6aba)- (9CI) undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the furan ring, where halogenated derivatives can be formed using halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
Furo[2,3-b]furan, hexahydro-2-(1-methylethyl)-, (2alpha,3aba,6aba)- (9CI) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Furo[2,3-b]furan, hexahydro-2-(1-methylethyl)-, (2alpha,3aba,6aba)- (9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Furo[2,3-b]furan: The parent compound without the hexahydro and isopropyl modifications.
Hexahydro-furo[2,3-b]furan: Similar structure but lacks the isopropyl group.
2-(1-Methylethyl)-furo[2,3-b]furan: Similar structure but not fully hydrogenated.
Uniqueness
Furo[2,3-b]furan, hexahydro-2-(1-methylethyl)-, (2alpha,3aba,6aba)- (9CI) is unique due to its specific structural modifications, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(3aR,5R,6aS)-5-propan-2-yl-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-6(2)8-5-7-3-4-10-9(7)11-8/h6-9H,3-5H2,1-2H3/t7-,8-,9+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGUCAVQSQDTMW-HLTSFMKQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC2CCOC2O1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C[C@H]2CCO[C@H]2O1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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